(8E,10R,12Z)-10-Hydroxy-8,12-octadecadienoic acid methyl ester (8E,10R,12Z)-10-Hydroxy-8,12-octadecadienoic acid methyl ester
Brand Name: Vulcanchem
CAS No.: 107173-59-1
VCID: VC20795025
InChI: InChI=1S/C19H34O3/c1-3-4-5-6-9-12-15-18(20)16-13-10-7-8-11-14-17-19(21)22-2/h9,12-13,16,18,20H,3-8,10-11,14-15,17H2,1-2H3/b12-9-,16-13+/t18-/m1/s1
SMILES: CCCCCC=CCC(C=CCCCCCCC(=O)OC)O
Molecular Formula: C19H34O3
Molecular Weight: 310.5 g/mol

(8E,10R,12Z)-10-Hydroxy-8,12-octadecadienoic acid methyl ester

CAS No.: 107173-59-1

Cat. No.: VC20795025

Molecular Formula: C19H34O3

Molecular Weight: 310.5 g/mol

* For research use only. Not for human or veterinary use.

(8E,10R,12Z)-10-Hydroxy-8,12-octadecadienoic acid methyl ester - 107173-59-1

Specification

CAS No. 107173-59-1
Molecular Formula C19H34O3
Molecular Weight 310.5 g/mol
IUPAC Name methyl (8E,10R,12Z)-10-hydroxyoctadeca-8,12-dienoate
Standard InChI InChI=1S/C19H34O3/c1-3-4-5-6-9-12-15-18(20)16-13-10-7-8-11-14-17-19(21)22-2/h9,12-13,16,18,20H,3-8,10-11,14-15,17H2,1-2H3/b12-9-,16-13+/t18-/m1/s1
Standard InChI Key ISETZCKSNCMUSG-IBQNDLHXSA-N
Isomeric SMILES CCCCC/C=C\C[C@H](/C=C/CCCCCCC(=O)OC)O
SMILES CCCCCC=CCC(C=CCCCCCCC(=O)OC)O
Canonical SMILES CCCCCC=CCC(C=CCCCCCCC(=O)OC)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator